molecular formula C14H25NO5 B2874554 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid CAS No. 2138084-77-0

1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid

Cat. No.: B2874554
CAS No.: 2138084-77-0
M. Wt: 287.356
InChI Key: OVADIMXWDTUKCR-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a propoxy group and a carboxylic acid group, along with a tert-butyl ester protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group, followed by the introduction of the propoxy group through nucleophilic substitution. The carboxylic acid group is then introduced via oxidation or hydrolysis reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to a lactam or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions at the piperidine ring or the propoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, lactams, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
  • Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
  • (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid

Uniqueness

1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-10-19-14(11(16)17)6-8-15(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVADIMXWDTUKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138084-77-0
Record name 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid
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